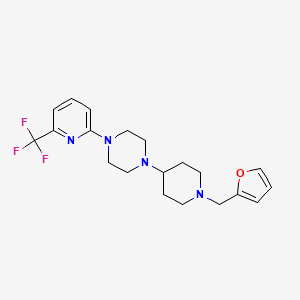
4-Methylpyridine-3,5-dicarboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyridine-3,5-dicarboxylic acid hydrochloride is an organic compound with the molecular formula C8H8ClNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylpyridine-3,5-dicarboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with carbon dioxide under high pressure and temperature in the presence of a catalyst. Another method includes the oxidation of 4-methylpyridine-3,5-dimethylcarboxylate using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
In industrial settings, the production of 4-methylpyridine-3,5-dicarboxylic acid hydrochloride often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and controlled reaction conditions to optimize the production efficiency.
化学反応の分析
Types of Reactions
4-Methylpyridine-3,5-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Methylpyridine-3,5-dicarboxylic acid.
Reduction: 4-Methylpyridine-3,5-dimethyl alcohol.
Substitution: Halogenated derivatives of 4-methylpyridine-3,5-dicarboxylic acid.
科学的研究の応用
4-Methylpyridine-3,5-dicarboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-methylpyridine-3,5-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methylpyridine: A simpler derivative with similar chemical properties but fewer functional groups.
Pyridine-3,5-dicarboxylic acid: Lacks the methyl group at the 4-position, resulting in different reactivity and applications.
4-Methylpyridine-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions, leading to different chemical behavior.
Uniqueness
4-Methylpyridine-3,5-dicarboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to act as a versatile building block in synthetic chemistry and its potential in pharmaceutical research make it a valuable compound in various fields.
特性
IUPAC Name |
4-methylpyridine-3,5-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH/c1-4-5(7(10)11)2-9-3-6(4)8(12)13;/h2-3H,1H3,(H,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUOBVARIQYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine](/img/structure/B2969847.png)



![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2969853.png)
![N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide](/img/structure/B2969854.png)


![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2969862.png)


![methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate](/img/structure/B2969868.png)
